L-Prolyl-L-seryl-L-seryl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-seryl-L-seryl-L-proline is a tetrapeptide composed of four amino acids: proline, serine, serine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Prolyl-L-seryl-L-seryl-L-proline can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-serine and L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-seryl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
L-Prolyl-L-seryl-L-seryl-L-proline has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications due to its biological activity, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Prolyl-L-seryl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
L-Prolyl-L-seryl-L-seryl-L-proline can be compared with other similar tetrapeptides, such as L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine. While both compounds share structural similarities, their unique amino acid sequences confer distinct biological activities and properties. For example, L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may have different binding affinities and specificities for molecular targets compared to this compound.
List of Similar Compounds
- L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
- L-Seryl-L-prolyl-L-prolyl-L-proline
- Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine
These compounds can be studied to understand the structure-activity relationships and to develop new peptides with desired properties.
Properties
CAS No. |
680987-84-2 |
---|---|
Molecular Formula |
C16H26N4O7 |
Molecular Weight |
386.40 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H26N4O7/c21-7-10(18-13(23)9-3-1-5-17-9)14(24)19-11(8-22)15(25)20-6-2-4-12(20)16(26)27/h9-12,17,21-22H,1-8H2,(H,18,23)(H,19,24)(H,26,27)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
NHOIEJRBAPYUFY-BJDJZHNGSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.